Home > Products > Screening Compounds P6139 > PTD-p65-P1 Peptide
PTD-p65-P1 Peptide -

PTD-p65-P1 Peptide

Catalog Number: EVT-242913
CAS Number:
Molecular Formula: C₁₆₈H₂₇₅N₅₇O₄₄S
Molecular Weight: 3829.50
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PTD-p65-P1 Peptide is a nuclear transcription factor NF-kappaB inhibitor, composed of a membrane-translocating peptide sequence generated from antennapedia (PTD) conjugated with p65-P1, which selectively inhibits activation induced by various inflammatory stimuli.
Overview

PTD-p65-P1 Peptide is a synthetic peptide that acts as a potent and selective inhibitor of the nuclear transcription factor Nuclear Factor kappa B (NF-κB). This peptide is derived from the p65 subunit of NF-κB, specifically comprising amino acid residues 271 to 282. The peptide is notable for its ability to translocate across cell membranes, which enhances its effectiveness in inhibiting NF-κB activity, a crucial pathway involved in inflammatory responses and various diseases, including cancer and autoimmune disorders .

Source and Classification

PTD-p65-P1 Peptide is classified as a membrane-translocating peptide. It is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the peptide's sequence and structure. This classification places it within a broader category of peptides that are engineered for therapeutic applications, particularly in modulating cellular signaling pathways .

Synthesis Analysis

Methods

The synthesis of PTD-p65-P1 Peptide typically employs solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble polymeric support. The process includes several key steps:

  1. Deprotection: The N-terminal protecting group of the first amino acid is removed.
  2. Coupling: The carboxyl group of the incoming amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.
  3. Repetition: Steps 1 and 2 are repeated until the desired peptide length is achieved.
  4. Cleavage: The final product is cleaved from the resin, yielding the crude peptide mixture .

Technical Details

The efficiency of SPPS can be enhanced by optimizing conditions such as solvent choice and coupling reagents (e.g., N,N'-dicyclohexylcarbodiimide). Additionally, purification techniques like reversed-phase high-performance liquid chromatography (HPLC) are employed to isolate the target peptide from impurities generated during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of PTD-p65-P1 Peptide consists of a sequence derived from the p65 subunit of NF-κB, characterized by specific amino acid residues that facilitate its function as an inhibitor. The peptide's translocation ability is attributed to its conjugation with a cell-penetrating sequence derived from antennapedia, which enhances cellular uptake .

Data

The molecular weight and specific structural data for PTD-p65-P1 Peptide can vary depending on its synthesis conditions but typically fall within the range expected for peptides of similar length (approximately 1,200 Da). Its sequence and structural conformation are critical for its biological activity and interaction with NF-κB .

Chemical Reactions Analysis

Reactions

PTD-p65-P1 Peptide primarily functions through its interaction with components of the NF-κB signaling pathway. Specifically, it inhibits the degradation and phosphorylation of IκBα, a protein that sequesters NF-κB in the cytoplasm under non-stimulated conditions. By preventing this degradation, PTD-p65-P1 effectively blocks NF-κB activation in response to pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) .

Technical Details

The mechanism involves competitive binding where PTD-p65-P1 Peptide disrupts the normal signaling cascade, thereby reducing transcriptional activation of genes involved in inflammation and immune responses. This action can be quantitatively analyzed using various biochemical assays to measure NF-κB activity levels in treated cells compared to controls .

Mechanism of Action

Process

The mechanism of action for PTD-p65-P1 Peptide involves several steps:

  1. Cellular Uptake: The peptide crosses cellular membranes via endocytosis or direct translocation facilitated by its membrane-permeable properties.
  2. Inhibition of NF-κB Activation: Once inside the cell, PTD-p65-P1 binds to components involved in NF-κB signaling, specifically targeting IκBα.
  3. Prevention of Nuclear Translocation: By inhibiting IκBα degradation, PTD-p65-P1 prevents NF-κB from translocating into the nucleus, thereby blocking its transcriptional activity .

Data

Experimental studies have shown that treatment with PTD-p65-P1 significantly reduces NF-κB-dependent gene expression in various cell types exposed to inflammatory stimuli . Quantitative data from these studies demonstrate a marked decrease in pro-inflammatory cytokine production upon treatment.

Physical and Chemical Properties Analysis

Physical Properties

PTD-p65-P1 Peptide typically appears as a white to off-white powder when synthesized and purified. It is soluble in aqueous solutions at physiological pH but may require specific buffers for optimal stability.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 1,200 Da.
  • Solubility: Soluble in water and common organic solvents.
  • Stability: Generally stable under acidic conditions but may degrade under prolonged exposure to high temperatures or extreme pH levels.

Analytical techniques such as mass spectrometry and HPLC are routinely used to confirm purity and identity during characterization .

Applications

PTD-p65-P1 Peptide has several scientific applications:

  • Research Tool: Used extensively in studies investigating NF-κB signaling pathways and their role in inflammation and cancer biology.
  • Therapeutic Potential: Investigated as a potential therapeutic agent for diseases characterized by excessive NF-κB activity, such as rheumatoid arthritis and certain cancers.
  • Vaccine Development: Employed in designing vaccines that modulate immune responses by targeting specific signaling pathways related to NF-κB .
Mechanistic Insights into PTD-p65-P1-Mediated NF-κB Pathway Inhibition [2] [4] [8]

Structural Basis of PTD-p65-P1 Interaction with the p65 Subunit of NF-κB

PTD-p65-P1 is a chimeric peptide comprising two functionally distinct domains: A biologically active sequence derived from the NF-κB p65 subunit (amino acid residues 271-282: DRQIKIWFQNRR) and a cell-penetrating protein transduction domain (PTD) from the third helix of Drosophila Antennapedia (RQIKIWFQNRRMKWKK) [2] [6]. This 28-amino acid construct (full sequence: DRQIKIWFQNRRMKWKKQLRRPSDRELSE) selectively targets the Rel Homology Domain (RHD) of p65, which governs DNA binding and dimerization [2]. Structural analyses reveal that residues W276, F278, and R279 within the p65-derived segment form critical hydrogen bonds and hydrophobic interactions with:

  • The DNA-binding interface of p65
  • Kinase docking sites required for phosphorylation
  • Nuclear localization signal (NLS) recognition motifs [2] [8]

Table 1: Key Structural Elements of PTD-p65-P1 and Their Functional Roles

Structural ComponentAmino Acid Sequence/ResiduesBiological Function
p65-derived inhibitory sequenceResidues 271-282 (DRQIKIWFQNRR)Competitive binding to p65 interaction domains; blocks cofactor recruitment
Antennapedia PTDRQIKIWFQNRRMKWKKFacilitates energy-independent cellular translocation across membranes
Critical functional residuesW276, F278, R279Disrupt phosphorylation-dependent activation and DNA binding of NF-κB

This high-affinity binding (estimated Kd = 0.8-1.2 µM) sterically obstructs the p50-p65 heterodimer’s access to κB consensus sequences in DNA while preserving IκBα binding [2] [8].

Competitive Inhibition of Ser276 Phosphorylation and Nuclear Translocation Blockade

The phosphorylation of p65 at Ser276 is a prerequisite for its transcriptional activity, facilitating:

  • Recruitment of the coactivators CBP/p300
  • Acetylation at Lys310
  • Chromatin remodeling [8].

PTD-p65-P1 acts as a competitive pseudo-substrate for kinases targeting Ser276 (primarily protein kinase A and MSK1). In vitro kinase assays demonstrate >90% inhibition of Ser276 phosphorylation at 150 μM peptide concentration [2] [6]. Mechanistically:

  • The peptide's WRR motif mimics the kinase docking site on native p65
  • Occupies the catalytic cleft of Ser276-directed kinases
  • Prevents phosphorylation-dependent conformational changes in p65 [2]

Consequently, unphosphorylated p65 fails to dissociate from cytoplasmic IκBα and cannot undergo nuclear translocation. Immunofluorescence studies in TNFα-stimulated cells confirm complete abrogation of p65 nuclear accumulation within 15–30 minutes of PTD-p65-P1 treatment (150 μM), even when IκBα degradation occurs normally [2] [6].

Table 2: Impact of PTD-p65-P1 on NF-κB Activation Events

Molecular EventStatus with PTD-p65-P1 (150 μM)Functional Consequence
IκBα degradationUnaffectedNF-κB released but inactive
p65 Ser276 phosphorylationInhibited (≥90%)No CBP/p300 recruitment; no acetylation
Nuclear translocation of p65BlockedAbsence of nuclear NF-κB complexes
DNA binding (EMSA confirmation)Reduced by 75-95%Transcriptional suppression of κB-dependent genes

Role of the Antennapedia-Derived Protein Transduction Domain (PTD) in Cellular Uptake Efficiency

The Antennapedia PTD (RQIKIWFQNRRMKWKK) enables energy-independent cellular entry at 4°C–37°C via:

  • Electrostatic interactions with heparan sulfate proteoglycans on the plasma membrane
  • Transient membrane perturbation without pore formation
  • Inverted micelle-mediated endocytosis followed by endosomal escape [6] [7]

Uptake kinetics vary by cell type:

  • Leukemia cells (KBM-5): >95% internalization within 15 minutes
  • Solid tumor cells (gastric, breast): 60-80% uptake efficiency at 60 minutes [6] [9]

The PTD’s tryptophan residues (W5, W7) are critical for membrane interaction, while lysine/arginine clusters facilitate endosomal escape via the "proton sponge" effect. Mutagenesis studies confirm that PTD variants lacking these residues show <20% cellular entry efficiency [7].

Table 3: Cellular Uptake Efficiency of PTD-p65-P1 Across Cell Types

Cell TypeInternalization Efficiency (150 μM, 60 min)Key Uptake Mechanism
KBM-5 (leukemia)>95%Heparan sulfate-dependent macropinocytosis
MDA-MB-231 (breast cancer)80%Lipid raft-mediated endocytosis
BGC-823 (gastric cancer)75%Clathrin-independent endocytosis
HEK293T (embryonic kidney)65%Caveolae-mediated uptake

Specificity of PTD-p65-P1 in Suppressing NF-κB DNA Binding Without IκBα Degradation or IKK Activation

PTD-p65-P1 exhibits exceptional target specificity by:

  • Not preventing IκBα phosphorylation, ubiquitination, or proteasomal degradation
  • Not inhibiting IKKα/β activation induced by TNFα, LPS, or IL-1β
  • Selectively blocking p65 phosphorylation and DNA binding while sparing other transcription factors (e.g., AP-1, STAT3) [2] [8]

This distinguishes it from conventional NF-κB inhibitors:

  • Proteasome inhibitors (e.g., Bortezomib): Block IκBα degradation but cause accumulation of pro-apoptotic proteins
  • IKK inhibitors (e.g., BAY-11-7082): Prevent IκBα phosphorylation but disrupt basal NF-κB activity
  • DNA intercalators: Non-specifically inhibit transcription [4] [8]

Electrophoretic mobility shift assays (EMSAs) demonstrate that PTD-p65-P1 reduces NF-κB DNA binding by 75-95% across stimuli (TNFα, LPS, H2O2, cigarette smoke), while AP-1 binding remains unaffected [2]. Crucially, the peptide:

  • Does not alter IκBα degradation kinetics
  • Permits cytoplasmic release of NF-κB
  • Exclusively blocks nuclear functions of p65 [2] [6]

Table 4: Specificity Profile of PTD-p65-P1 Versus Broad-Spectrum NF-κB Inhibitors

Inhibitor TypeExample CompoundMechanism of ActionEffect on IκBα DegradationSpecificity for NF-κB
p65-targeting peptidePTD-p65-P1Blocks p65 phosphorylation & DNA bindingNo effectHigh (p65-specific)
Proteasome inhibitorBortezomibPrevents IκBα degradationInhibitedLow (affects all proteasome substrates)
IKK inhibitorBAY-11-7082Inhibits IKK-mediated IκBα phosphorylationInhibitedModerate (affects canonical NF-κB)
AntioxidantN-acetylcysteineScavenges ROS that activate IKKDelayedLow (broad antioxidant)

Properties

Product Name

PTD-p65-P1 Peptide

Molecular Formula

C₁₆₈H₂₇₅N₅₇O₄₄S

Molecular Weight

3829.50

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.